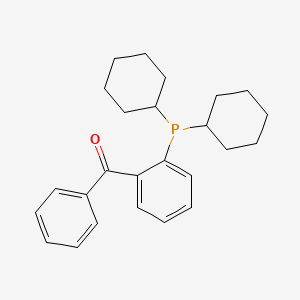

2-(Dicyclohexylphosphino)benzophenone

Description

BenchChem offers high-quality 2-(Dicyclohexylphosphino)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dicyclohexylphosphino)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-dicyclohexylphosphanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAAYQZZHNIMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696511 | |

| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256926-87-1 | |

| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyclohexylphosphino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dicyclohexylphosphino)benzophenone

This guide provides a comprehensive technical overview for the synthesis of 2-(Dicyclohexylphosphino)benzophenone, a specialized phosphine ligand. The protocol herein is designed for researchers, scientists, and professionals in drug development and catalysis, offering a detailed, field-proven methodology. This document emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Significance

2-(Dicyclohexylphosphino)benzophenone belongs to the class of monodentate phosphine ligands, which are crucial in modern organometallic chemistry and catalysis. The unique steric and electronic properties imparted by the dicyclohexylphosphino group and the benzophenone backbone make such ligands valuable in a variety of catalytic cross-coupling reactions. The benzophenone moiety can influence the ligand's coordination properties and provides a handle for further functionalization. This guide details a robust synthetic protocol starting from readily available 2-bromobenzophenone.

Synthetic Strategy and Core Mechanism

The most direct and reliable method for the synthesis of 2-(Dicyclohexylphosphino)benzophenone is a lithium-halogen exchange reaction, followed by quenching with an electrophilic phosphorus source. This approach is widely used for the formation of aryl-phosphine bonds.

The key steps are:

-

Lithium-Halogen Exchange: 2-Bromobenzophenone is treated with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures. The organolithium reagent preferentially exchanges with the bromine atom on the aromatic ring to generate a highly reactive 2-lithiobenzophenone intermediate. This reaction is rapid and generally high-yielding when performed under strictly anhydrous and anaerobic conditions.

-

Phosphination: The in-situ generated 2-lithiobenzophenone is a potent nucleophile. It readily attacks the electrophilic phosphorus atom of chlorodicyclohexylphosphine. This step forms the crucial carbon-phosphorus bond, yielding the desired 2-(Dicyclohexylphosphino)benzophenone.

The overall reaction is depicted below:

Caption: Overall reaction scheme.

Caption: Overall reaction scheme.

The choice of an organolithium reagent over a Grignard reagent is often preferred for achieving a clean and fast lithium-halogen exchange at low temperatures, minimizing potential side reactions with the ketone functionality.

Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromobenzophenone | 261.12 | 2.61 g | 10.0 | Ensure it is dry. |

| n-Butyllithium | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 | Pyrophoric, handle with care. |

| Chlorodicyclohexylphosphine | 232.73 | 2.56 g | 11.0 | Air and moisture sensitive. |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Freshly distilled from sodium/benzophenone. |

| Degassed Saturated aq. NH₄Cl | - | 20 mL | - | For quenching. |

| Degassed Deionized Water | - | 20 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |

| Hexanes/Ethyl Acetate | - | As needed | - | For chromatography. |

Step-by-Step Methodology:

-

Reaction Setup:

-

Under an inert atmosphere of argon or nitrogen, add 2-bromobenzophenone (2.61 g, 10.0 mmol) to a dry 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Dissolve the starting material in 50 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour. The formation of the 2-lithiobenzophenone intermediate is typically rapid.

-

-

Phosphination:

-

In a separate dry flask under an inert atmosphere, prepare a solution of chlorodicyclohexylphosphine (2.56 g, 11.0 mmol) in 10 mL of anhydrous THF.

-

Add the chlorodicyclohexylphosphine solution dropwise to the 2-lithiobenzophenone solution at -78 °C over 15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 20 mL of degassed saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 20 mL of degassed deionized water and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is an air-sensitive oil or solid. Purify by flash column chromatography on silica gel that has been deoxygenated.

-

Use a mixture of hexanes and ethyl acetate (e.g., 95:5) as the eluent. The eluent should be degassed prior to use.

-

Combine the fractions containing the desired product (monitor by TLC with a phosphomolybdic acid stain) and remove the solvent under reduced pressure to yield 2-(dicyclohexylphosphino)benzophenone as a white to off-white solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(Dicyclohexylphosphino)benzophenone.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere using proper syringe techniques. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.

-

Chlorodicyclohexylphosphine: Corrosive, air, and moisture sensitive. Causes severe skin burns and eye damage. Handle in a glovebox or under an inert atmosphere.

-

Phosphine Ligands: Tertiary phosphines are generally air-sensitive and can be oxidized to the corresponding phosphine oxides. They should be handled and stored under an inert atmosphere. They are also toxic and should be handled with care.[1]

-

Solvents: THF and hexanes are flammable. Ensure there are no ignition sources nearby.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2] Contaminated clothing should be removed and decontaminated.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 2-(Dicyclohexylphosphino)benzophenone. The key to success lies in the strict adherence to anhydrous and anaerobic conditions, particularly during the lithium-halogen exchange and phosphination steps. This ligand, once synthesized, can be a valuable tool for researchers in the field of catalysis and synthetic organic chemistry.

References

- Jiménez, M. V., Pérez-Torrente, J. J., Bartolomé, M. I., & Oro, L. A. (2009). Synthesis of Functionalized Hemilabile Phosphines. Synthesis, 2009(11), 1916-1922.

- Process for synthesizing 2-aminobenzophenones. (1992). Google Patents.

-

A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2025). Retrieved from [Link]

- Fox, D. J., et al. (2009). The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 7, 1329-1336.

- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.

-

Phosphine gas | WorkSafe.qld.gov.au. (n.d.). Retrieved from [Link]

- Imamoto, T., et al. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society of Japan.

-

Heteroatom-promoted lateral lithiation. (n.d.). Wikipedia. Retrieved from [Link]

- Karaghiosoff, K., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 538-579.

- Fraser, R. R., Bresse, M., & Mansour, T. (1983). Ortho lithiation of monosubstituted benzenes: a quantitative determination of pKa values in tetrahydrofuran. Journal of the American Chemical Society.

-

Proposed mechanism for synthesis of 2‐amino benzophenone. (n.d.). ResearchGate. Retrieved from [Link]

-

Xiao, J. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Retrieved from [Link]

- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (1965). Google Patents.

-

Reaction of lithium bis(trimethylsilyl)phosphide 2 with benzophenone 1a to form phosphaalkene intermediate 3a that dimerises to 1,2-diphosphetane 4a. (n.d.). ResearchGate. Retrieved from [Link]

- Jones, F. N., & Hauser, C. R. (1962). Ortho metalations of ring-substituted benzyldimethylamines by butyllithium and condensations with benzophenone. Nucleophilic mechanism Cyclizations to phthalans. The Journal of Organic Chemistry.

- Simig, G., et al. (2004). Lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes and Its Application in the Synthesis of New ortho-Functionalized Benzophenone. European Journal of Organic Chemistry, 2004(19), 4130-4140.

- Newcomb, M., & Burchill, M. T. (1984). Origin of Benzophenone Ketyl in Reactions of Benzophenone with Lithium Dialkylamides. Implications for Other Possible Electron-T. Journal of the American Chemical Society.

-

Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. Retrieved from [Link]

-

Ortho-lithiation reaction of aryl-triflones. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2 - Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Phosphine - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Dicyclohexylphosphino)benzophenone: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and catalytic applications of 2-(Dicyclohexylphosphino)benzophenone. This biaryl phosphine ligand, characterized by the presence of a benzophenone moiety and bulky cyclohexyl groups on the phosphorus atom, has emerged as a valuable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document will delve into the structural features that govern its reactivity, provide insights into its synthesis, and detail its application in key transformations relevant to pharmaceutical and materials science research.

Introduction: The Architectural Merits of a Modern Ligand

In the landscape of cross-coupling catalysis, the design of phosphine ligands has been a pivotal driver of innovation. The electronic and steric properties of these ligands directly influence the efficiency, selectivity, and substrate scope of catalytic transformations. 2-(Dicyclohexylphosphino)benzophenone belongs to the class of electron-rich, sterically demanding biaryl phosphine ligands. Its structure is distinguished by two key features:

-

The Dicyclohexylphosphino Group: The two bulky cyclohexyl substituents on the phosphorus atom create a sterically hindered environment around the metal center to which it coordinates. This bulkiness promotes the reductive elimination step in the catalytic cycle and can enhance catalyst stability.

-

The Benzophenone Backbone: The benzophenone scaffold provides a rigid framework that positions the phosphine group for effective coordination. The aromatic system can also engage in non-covalent interactions that influence the ligand's conformational preferences and, consequently, its catalytic performance.

These architectural elements combine to create a ligand that is highly effective in a range of palladium-catalyzed reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 2-(Dicyclohexylphosphino)benzophenone is essential for its effective use and characterization.

Physical Properties

| Property | Value | Reference |

| CAS Number | 256926-87-1 | [1] |

| Molecular Formula | C₂₅H₃₁OP | [1] |

| Molecular Weight | 378.49 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 139-146 °C | [2] |

| Solubility | Generally soluble in common organic solvents such as toluene, THF, and dichloromethane.[3] | Inferred from the lipophilic nature of similar phosphine ligands.[4] |

| Thermal Stability | Phosphine ligands can be susceptible to oxidation and thermal decomposition.[3] Handling under an inert atmosphere is recommended. The thermal stability of phosphine ligands can be enhanced when they are part of a chelating or pincer-like structure.[4] | General knowledge on phosphine chemistry. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region (approx. 7.0-8.0 ppm) would show signals corresponding to the protons of the benzophenone backbone. The cyclohexyl groups would exhibit a series of broad, overlapping multiplets in the aliphatic region (approx. 1.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the benzophenone group in the downfield region (approx. 195-200 ppm).[4] Aromatic carbons would resonate in the 120-140 ppm range. The aliphatic carbons of the cyclohexyl rings would appear in the upfield region (approx. 25-45 ppm).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For 2-(Dicyclohexylphosphino)benzophenone, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the phosphorus atom. By comparison with similar dicyclohexylarylphosphine ligands, the ³¹P chemical shift is anticipated to be in the range of -10 to 10 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the benzophenone carbonyl group, typically observed around 1650-1670 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be present in the 2850-3100 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometric analysis would show the molecular ion peak corresponding to the mass of the compound (m/z = 378.49). Fragmentation patterns would likely involve the loss of cyclohexyl or phenyl groups.

Synthesis of 2-(Dicyclohexylphosphino)benzophenone

While a specific, detailed experimental protocol for the synthesis of 2-(Dicyclohexylphosphino)benzophenone is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of biaryl phosphine ligands. A common strategy involves the reaction of a suitable organometallic reagent with a chlorophosphine.

Proposed Synthetic Pathway

A likely synthetic approach would involve the ortho-lithiation of benzophenone, followed by quenching with dicyclohexylchlorophosphine.

Caption: Proposed two-step synthesis of 2-(Dicyclohexylphosphino)benzophenone.

General Experimental Protocol (Hypothetical)

Caution: This reaction should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and must be handled with extreme care.

-

Ortho-lithiation: To a solution of benzophenone in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the ortho-lithiated species can be monitored by quenching an aliquot with a suitable electrophile and analyzing the product.

-

Phosphination: To the solution of the ortho-lithiated benzophenone, slowly add a solution of dicyclohexylchlorophosphine (1.0 equivalent) in anhydrous THF at -78 °C.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

2-(Dicyclohexylphosphino)benzophenone is anticipated to be an effective ligand in various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and development. Its steric bulk and electron-rich nature are well-suited for promoting the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide or triflate.

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), 2-(Dicyclohexylphosphino)benzophenone (1-10 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 mmol).

-

Solvent and Degassing: Add an appropriate anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). The reaction mixture should be thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

The bulky dicyclohexylphosphino groups are expected to facilitate the coupling of sterically hindered substrates, a common challenge in the synthesis of complex pharmaceutical intermediates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[5]

Caption: General scheme for a Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), 2-(Dicyclohexylphosphino)benzophenone (2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.2-1.5 mmol).

-

Addition of Reactants: Add the aryl halide (1.0 mmol), the amine (1.1-1.3 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by chromatography or recrystallization.

The electron-rich nature of the dicyclohexylphosphino group is beneficial for the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.

Safety and Handling

2-(Dicyclohexylphosphino)benzophenone, like many phosphine ligands, requires careful handling due to its potential air sensitivity.

-

Air Sensitivity: Tertiary phosphines can be susceptible to oxidation to the corresponding phosphine oxide. It is recommended to store and handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]

-

Toxicity: While specific toxicity data for 2-(Dicyclohexylphosphino)benzophenone is not available, phosphine compounds should generally be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

2-(Dicyclohexylphosphino)benzophenone represents a valuable addition to the toolbox of phosphine ligands for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and a rigid benzophenone backbone makes it a promising candidate for challenging transformations, particularly those involving sterically hindered substrates. While further studies are needed to fully elucidate its catalytic potential and to establish optimized protocols for a broader range of reactions, the principles of ligand design suggest that it will find utility in the synthesis of complex molecules for drug discovery and materials science. Future research in this area could focus on the development of more efficient synthetic routes to this ligand, a more detailed investigation of its coordination chemistry, and the expansion of its applications to other transition-metal-catalyzed reactions.

References

- Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. A Textbook of Inorganic Chemistry – Volume 1.

- European Commission. (2025). Scientific advice on the safety of Benzophenone-2 (BP-2) (CAS No. 131-55-5, EC No. 205-028-9) and Benzophenone-5 (BP-5)(CAS No. 6628-37-1, EC No. 613-918-7) as substances with potential endocrine disrupting properties in cosmetic products. SCCS/1679/25.

- Wikipedia. (2024). Metal-phosphine complex.

- NP-MRD. (2012). Benzophenone (NP0001390).

- Edwards, P. G., & Fallis, I. (2014). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Air Liquide. (2023).

- American Chemical Society. (1983). Thermal decomposition of bis(phosphine)platinum(II) metallocycles. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl(787618-22-8) 1 h nmr.

- ChemicalBook. (2022).

- Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Nicastri, K. A., & Hill, N. J. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.

- Stein, A., & Stille, J. K. (1998). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect...). Molecules, 3(3), 123-134.

- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1997). The Suzuki Reaction. Organic Syntheses, 75, 61.

- Ascensus Specialties. (n.d.).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.

- American Chemical Society. (2001). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics.

- Kumar, A., & Singh, R. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 5(1), 153-155.

- Alfa Chemistry. (n.d.). CAS 256926-87-1 (2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone.

- PubChem. (n.d.). Benzophenone.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597).

- UniMiB. (n.d.).

- Neilson, R. H. (n.d.).

- Oregon State University. (n.d.). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- PubChem. (n.d.). 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.

- Grygorenko, O. O., & Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(10), 683-691.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- American Chemical Society. (2001). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry.

- Wikipedia. (2024).

- ChemicalBook. (n.d.). Benzophenone(119-61-9) 1H NMR spectrum.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Khanum, S. A., et al. (2024).

- The Royal Society of Chemistry. (2016).

- GlobalChemMall. (n.d.). (2-dicyclohexylphosphanylphenyl)-phenylmethanone.

- YouTube. (2025).

- The Royal Society of Chemistry. (2017).

- LookChem. (n.d.). 2'-(DICYCLOHEXYLPHOSPHINO)ACETOPHENONE & manufacturers and suppliers.

- Appendix. (n.d.).

Sources

An In-Depth Technical Guide to 2-(Dicyclohexylphosphino)benzophenone: A Key Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Specialized Phosphine Ligand

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. 2-(Dicyclohexylphosphino)benzophenone (CAS No. 256926-87-1), a monodentate phosphine ligand, has emerged as a valuable tool for chemists, offering unique reactivity and stability in a variety of catalytic processes. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in facilitating challenging cross-coupling reactions.

Physicochemical Properties: A Profile of 2-(Dicyclohexylphosphino)benzophenone

A thorough understanding of a ligand's physical and chemical characteristics is paramount for its effective application. Key properties of 2-(Dicyclohexylphosphino)benzophenone are summarized below.

| Property | Value |

| CAS Number | 256926-87-1 |

| Molecular Formula | C₂₅H₃₁OP |

| Molecular Weight | 378.49 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 139-146 °C |

| Solubility | Soluble in many common organic solvents such as toluene, THF, and dichloromethane. Insoluble in water. |

| Synonyms | (2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone |

Spectral Data:

-

³¹P NMR: The ³¹P NMR spectrum is the most definitive characterization technique for phosphine ligands. For trialkylarylphosphines of this nature, a single peak is expected, typically in the range of -10 to 30 ppm (referenced to 85% H₃PO₄), indicating the presence of a single phosphorus environment. The exact chemical shift is sensitive to the electronic and steric environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum would be complex, showing characteristic signals for the cyclohexyl protons (typically in the upfield region of 1.0-2.5 ppm) and the aromatic protons of the benzophenone moiety (in the downfield region of 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a multitude of signals corresponding to the cyclohexyl and aromatic carbons. The carbon atoms directly bonded to the phosphorus atom would exhibit coupling (J-coupling), resulting in doublets.

Synthesis of 2-(Dicyclohexylphosphino)benzophenone: A Strategic Approach

The synthesis of 2-(dicyclohexylphosphino)benzophenone can be achieved through a nucleophilic substitution reaction involving a suitable organometallic reagent and chlorodicyclohexylphosphine. A plausible and commonly employed synthetic strategy is outlined below, starting from the readily available 2-bromobenzophenone.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2-(Dicyclohexylphosphino)benzophenone.

Step-by-Step Experimental Protocol:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The flask is purged with dry nitrogen or argon to ensure an inert atmosphere.

-

Lithiation of 2-Bromobenzophenone: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by 2-bromobenzophenone. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Formation of the Aryllithium Reagent: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Phosphination: Chlorodicyclohexylphosphine is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(dicyclohexylphosphino)benzophenone as a solid.

Core Application: A Ligand for Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 2-(dicyclohexylphosphino)benzophenone lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, the key steps in the catalytic cycle.[1] The dicyclohexylphosphino group provides the steric bulk and electron-donating properties that are often beneficial for achieving high catalytic activity.

Diagram of a Generalized Catalytic Cycle:

Sources

molecular structure of 2-(Dicyclohexylphosphino)benzophenone

An In-depth Technical Guide to the Molecular Structure of 2-(Dicyclohexylphosphino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(dicyclohexylphosphino)benzophenone, a compound of significant interest in the field of catalysis, particularly in cross-coupling reactions relevant to pharmaceutical and materials science research. This document elucidates the key structural features, spectroscopic signatures, and a plausible synthetic route. Furthermore, it explores the application of this phosphine ligand in modern catalysis, with an emphasis on how its molecular architecture influences reactivity and efficiency.

Introduction: The Significance of 2-(Dicyclohexylphosphino)benzophenone

2-(Dicyclohexylphosphino)benzophenone belongs to the class of biaryl phosphine ligands, which are pivotal in homogeneous catalysis. These ligands are instrumental in facilitating a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The efficacy of these reactions is critically dependent on the electronic and steric properties of the phosphine ligand, which coordinates to a metal center (typically palladium) and modulates its catalytic activity.

The unique molecular structure of 2-(dicyclohexylphosphino)benzophenone, featuring a bulky dicyclohexylphosphino group ortho to a benzoyl substituent on a biphenyl scaffold, imparts a distinct combination of steric bulk and electron-richness. These characteristics are highly desirable for promoting challenging cross-coupling reactions that are often sluggish with less sophisticated ligands. This guide will delve into the intricacies of its molecular structure to provide a deeper understanding of its function in catalysis, a field of immense importance for the efficient synthesis of pharmaceuticals and other complex organic molecules.[1]

Molecular Structure and Properties

The molecular formula of 2-(dicyclohexylphosphino)benzophenone is C₂₅H₃₁OP. Its structure is characterized by a central biphenyl framework. A dicyclohexylphosphino group is attached to one of the phenyl rings at the 2-position, and a benzoyl group is attached to the same ring.

Key Structural Features

The key structural features of 2-(dicyclohexylphosphino)benzophenone are summarized in the table below.

| Feature | Description |

| Molecular Formula | C₂₅H₃₁OP |

| Molecular Weight | 378.48 g/mol |

| IUPAC Name | methanone |

| CAS Number | 847933-33-9 |

| Appearance | Expected to be a white to off-white solid |

Data obtained from chemical supplier catalogs and databases.

Conformational Analysis

Due to the presence of multiple single bonds, 2-(dicyclohexylphosphino)benzophenone can adopt various conformations. The rotation around the biphenyl C-C bond is sterically hindered by the ortho substituents, leading to a twisted conformation. The two cyclohexyl rings are expected to be in a stable chair conformation. The overall three-dimensional shape of the molecule is crucial for its interaction with the metal center in a catalytic complex.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~1660 | C=O (ketone) stretch |

| ~3100-3000 | C-H (aromatic) stretch |

| ~3000-2850 | C-H (aliphatic) stretch |

| ~1600-1450 | C=C (aromatic) ring stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex. The aromatic region (δ 7.0-8.0 ppm) would show multiple signals corresponding to the protons on the two phenyl rings. The cyclohexyl protons would appear in the aliphatic region (δ 1.0-2.5 ppm) as a series of broad multiplets.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around δ 195-200 ppm. Multiple signals would be present in the aromatic region (δ 120-140 ppm) and the aliphatic region (δ 25-45 ppm).

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single signal, the chemical shift of which would be indicative of the electronic environment of the phosphorus atom.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 378.48. Fragmentation patterns would likely involve cleavage of the P-C and C-C bonds.

Synthesis of 2-(Dicyclohexylphosphino)benzophenone

A plausible synthetic route to 2-(dicyclohexylphosphino)benzophenone is via a Friedel-Crafts acylation followed by phosphination.[4][5]

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-(Dicyclohexylphosphino)biphenyl

-

To a solution of 2-bromobiphenyl in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is heated to initiate the formation of the Grignard reagent, 2-biphenylmagnesium bromide.

-

The Grignard solution is then cooled, and a solution of dicyclohexylphosphinous chloride in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(dicyclohexylphosphino)biphenyl, which can be purified by column chromatography or recrystallization.

Step 2: Friedel-Crafts Acylation

-

To a solution of 2-(dicyclohexylphosphino)biphenyl in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, aluminum chloride (AlCl₃) is added portion-wise at 0 °C.

-

Benzoyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

Purification by column chromatography on silica gel affords the desired 2-(dicyclohexylphosphino)benzophenone.

Applications in Catalysis

2-(Dicyclohexylphosphino)benzophenone is an excellent candidate as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky dicyclohexylphosphino group can promote the reductive elimination step and stabilize the active Pd(0) species, while its electron-rich nature facilitates the oxidative addition step.[1][6]

Role in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, this ligand can be particularly effective for coupling sterically hindered substrates or unreactive aryl chlorides.

The "L" in the catalytic cycle represents the phosphine ligand, 2-(dicyclohexylphosphino)benzophenone. The steric bulk of the dicyclohexylphosphino groups facilitates the crucial reductive elimination step (Step 3), leading to the formation of the desired product and regeneration of the active Pd(0) catalyst.

Conclusion

The molecular structure of 2-(dicyclohexylphosphino)benzophenone is intricately designed to serve as a high-performance ligand in catalysis. Its combination of steric bulk, electron-donating character, and a rigid biphenyl backbone makes it a powerful tool for synthetic chemists, particularly in the pharmaceutical industry where efficient and selective bond formation is paramount. A deeper understanding of its structure-activity relationships will undoubtedly pave the way for the development of even more effective catalysts for challenging chemical transformations.

References

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014). Retrieved from [Link]

-

Research Article SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

2-(Dicyclohexylphosphino)biphenyl | C24H31P | CID 2734216. PubChem. Retrieved from [Link]

-

Benzophenone. NIST WebBook. Retrieved from [Link]

-

Showing NP-Card for Benzophenone (NP0001390). NP-MRD. (2012). Retrieved from [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. Retrieved from [Link]

-

benzophenone - Organic Syntheses Procedure. Retrieved from [Link]

-

Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2015). Organic Syntheses. Retrieved from [Link]

-

IR and H-NMR analysis of benzophenone. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar. Retrieved from [Link]

Sources

2-(Dicyclohexylphosphino)benzophenone mechanism of action in catalysis

An In-Depth Technical Guide to the Catalytic Mechanism of 2-(Dicyclohexylphosphino)benzophenone Ligands

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Phosphine Ligand

In the landscape of modern catalysis, phosphine ligands are indispensable tools, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of synthetic chemistry. Among the pantheon of these ligands, 2-(dicyclohexylphosphino)benzophenone and its analogues represent a class of electron-rich, sterically demanding ligands that have enabled challenging chemical transformations. This guide delves into the core mechanism of action of these ligands, moving beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural nuances and electronic effects that dictate their catalytic prowess. We will explore its role in seminal reactions like the Buchwald-Hartwig amination, dissecting the catalytic cycle to reveal the causality behind its effectiveness.

The ligand's architecture, featuring a bulky dicyclohexylphosphino group attached to a benzophenone backbone, is not accidental. The steric bulk is crucial for promoting the final, product-forming step in many catalytic cycles, while the electronic properties of the phosphine group modulate the reactivity of the metal center. Furthermore, the benzophenone moiety is not merely an inert scaffold; it can play an active role in the catalytic process, a facet we will explore in detail.

Part 1: Structural Features and Their Mechanistic Implications

The efficacy of 2-(dicyclohexylphosphino)benzophenone in catalysis is a direct consequence of its distinct structural and electronic characteristics.

-

The Dicyclohexylphosphino Group (PCy₂): This component is the primary interface with the metal center (typically palladium). Its key contributions are:

-

High Basicity: The cyclohexyl groups are electron-donating, making the phosphorus atom highly electron-rich. This enhances the electron density on the palladium center, which is crucial for facilitating the initial oxidative addition step—the insertion of palladium into the aryl halide bond.[1]

-

Steric Bulk: The two cyclohexyl rings create a sterically congested environment around the metal center. This bulk is instrumental in promoting the final reductive elimination step, where the new C-N or C-C bond is formed and the product is released from the catalyst.[2]

-

-

The Benzophenone Backbone: Far from being a passive linker, the benzophenone core has multifaceted roles:

-

Structural Scaffolding: It positions the phosphine group for effective coordination and provides a rigid framework that influences the geometry of the catalytic complex.

-

Photophysical Properties: Benzophenone is a well-known photosensitizer.[3] In certain catalytic systems, particularly those involving visible light, the benzophenone moiety can absorb light and initiate radical-based reaction pathways through hydrogen-atom transfer (HAT) or energy transfer.[4][5][6][7] This dual functionality opens up novel reaction mechanisms beyond traditional cross-coupling.[4][5][6][7]

-

Visualizing the Ligand Structure

Below is a diagram illustrating the key components of a generic 2-(dialkylphosphino)benzophenone ligand.

Caption: Key structural motifs of the phosphine ligand.

Part 2: The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

To illustrate the mechanism of action, we will use the palladium-catalyzed Buchwald-Hartwig amination as a representative example. This reaction forges a carbon-nitrogen bond between an aryl halide and an amine.[1][8][9]

Step 1: In Situ Catalyst Activation

Most palladium-catalyzed cross-coupling reactions start with a stable Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst. The active catalyst, however, is a Pd(0) species.[10][11][12] The phosphine ligand plays a crucial role in this reduction. The reduction of Pd(II) to Pd(0) can occur through various pathways, often involving the amine substrate or other reagents in the mixture.[13] This initial step is critical for the reaction to commence.

Step 2: Oxidative Addition

The first key step in the catalytic cycle is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex.[14][15][16]

-

Process: The L-Pd(0) complex (where L is the phosphine ligand) inserts into the Ar-X bond.

-

Result: This forms a Pd(II) intermediate, [L-Pd(Ar)(X)].

-

Role of the Ligand: The electron-rich nature of the dicyclohexylphosphino group enhances the nucleophilicity of the palladium center, thereby accelerating this crucial step.

Step 3: Amine Coordination and Deprotonation

Following oxidative addition, the amine (R₂NH) coordinates to the palladium center, displacing the halide ligand (X). A base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium-amido complex.

-

Process: [L-Pd(Ar)(X)] + R₂NH → [L-Pd(Ar)(NHR₂)]⁺X⁻

-

Base Action: [L-Pd(Ar)(NHR₂)]⁺X⁻ + Base → [L-Pd(Ar)(NR₂)] + [Base-H]⁺X⁻

-

Causality: This deprotonation is essential as it makes the nitrogen atom more nucleophilic and poised for the final bond-forming step.

Step 4: Reductive Elimination

This is the final and irreversible step that forms the desired product.[2][14][15]

-

Process: The aryl group and the amido group couple, forming a new C-N bond.

-

Result: The product (Ar-NR₂) is released, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

-

Role of the Ligand: The significant steric bulk of the dicyclohexylphosphino ligand forces the aryl and amido groups into close proximity, promoting this bond-forming elimination. This is a classic example of sterics being used to control reactivity.

Visualizing the Buchwald-Hartwig Amination Cycle

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.

Part 3: Experimental Protocols and Data

A self-validating protocol is one where the expected outcome is consistently achieved under the specified conditions, with clear checkpoints for reaction monitoring.

Exemplary Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from established methodologies for related bulky phosphine ligands like XPhos, which operate under similar principles.

Objective: To couple 4-chlorotoluene with morpholine.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) source like Pd₂(dba)₃

-

2-(Dicyclohexylphosphino)benzophenone or analogous ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

4-chlorotoluene

-

Morpholine

-

Anhydrous toluene

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., 1.5 mol%) and the phosphine ligand (e.g., 3.0 mol%).

-

Solvent and Base: Add sodium tert-butoxide (2.0 equivalents) and anhydrous toluene under a nitrogen or argon atmosphere.

-

Initial Stirring: Stir the mixture at room temperature for 5-10 minutes. The formation of the active Pd(0) species may be indicated by a color change.

-

Addition of Substrates: Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and stir for the specified time (e.g., 6-24 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Ligand Performance Factors

| Parameter | Influence on Catalysis | Rationale |

| Ligand:Pd Ratio | Typically 1:1 to 2:1 | A higher ratio can stabilize the active catalyst but may inhibit the reaction by occupying coordination sites. An optimal ratio is key. |

| Steric Bulk | Promotes Reductive Elimination | Increases the rate of product formation and catalyst turnover by destabilizing the product-bound intermediate. |

| Electron Donating Ability | Accelerates Oxidative Addition | Increases electron density on the Pd center, making it more reactive towards the aryl halide. |

| Base Strength | Crucial for Amine Deprotonation | A strong, non-nucleophilic base like NaOt-Bu is required to efficiently generate the palladium-amido complex without side reactions. |

Conclusion

The mechanism of action of 2-(dicyclohexylphosphino)benzophenone in catalysis is a sophisticated interplay of steric and electronic factors. The bulky, electron-rich phosphine group is the workhorse, driving the key steps of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. Meanwhile, the benzophenone backbone provides a robust scaffold and offers the potential for novel, light-induced reactivity. Understanding these fundamental principles allows researchers to make informed decisions in catalyst selection and reaction optimization, ultimately accelerating the discovery and development of new chemical entities.

References

-

Dewanji, A., Krach, P. E., & Rueping, M. (2019). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C−H Arylations: Hydrogen-Atom Transfer and Energy Transfer. Angewandte Chemie International Edition, 58(11), 3566–3570. Available at: [Link]

-

SciSpace. (2022). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C-H Arylations. Available at: [Link]

-

Chemical Science. (2022). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

-

Arrow@TU Dublin. (n.d.). The Synthesis and Applications of [2.2]Paracyclophane Derivatives. Available at: [Link]

-

Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Journal of Chemical Engineering & Process Technology. Available at: [Link]

-

ResearchGate. (2024). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Available at: [Link]

-

Sustainable Energy & Fuels. (n.d.). Better through oxygen functionality? The benzophenone/dicyclohexylmethanol LOHC-system. RSC Publishing. Available at: [Link]

-

University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

YouTube. (2024). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. Synthesis Workshop. Available at: [Link]

-

PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Nature. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports. Available at: [Link]

-

YouTube. (2020). palladium coupling catalyst activation. Chem Help ASAP. Available at: [Link]

-

PMC - NIH. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

-

Wiley Online Library. (2019). Oxidative Addition and Reductive Elimination at Main-Group Element Centers. Angewandte Chemie International Edition. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. Available at: [Link]

-

PMC - NIH. (n.d.). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

-

SlidePlayer. (n.d.). Oxidative Addition • Reductive Elimination • Migratory Insertion • β-hydride elimination. Available at: [Link]

-

ResearchGate. (n.d.). The Dual Role of Benzophenone in Visible‐Light/Nickel Photoredox‐Catalyzed C−H Arylations: Hydrogen‐Atom Transfer and Energy Transfer. Available at: [Link]

-

University of Rochester. (n.d.). Reductive Elimination. Available at: [Link]

-

ResearchGate. (2015). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts. Available at: [Link]

-

PMC - NIH. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available at: [Link]

-

YouTube. (2023). Organometallic Reactions Part 2: Oxidative Addition. Professor Dave Explains. Available at: [Link]

-

ResearchGate. (2011). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. scispace.com [scispace.com]

- 6. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-(Dicyclohexylphosphino)benzophenone

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(Dicyclohexylphosphino)benzophenone. As a compound of significant interest in catalysis and materials science, a thorough understanding of its structural features is paramount for researchers, scientists, and professionals in drug development. In the absence of publicly available, consolidated experimental data for this specific molecule, this guide synthesizes information from structurally related analogues and foundational spectroscopic principles to present a reliable, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the scientific rationale behind the expected spectral features. This document is structured to serve as a valuable resource for the identification, characterization, and quality control of 2-(Dicyclohexylphosphino)benzophenone and related compounds.

Introduction and Molecular Structure

2-(Dicyclohexylphosphino)benzophenone is a sterically hindered organophosphorus compound that incorporates a bulky dicyclohexylphosphino group ortho to the carbonyl of a benzophenone moiety. This unique structural arrangement imparts interesting electronic and steric properties, making it a potentially valuable ligand in catalysis. The close proximity of the Lewis basic phosphine to the carbonyl group can influence the reactivity and coordination chemistry of the molecule. Accurate spectroscopic characterization is therefore essential for confirming its synthesis and understanding its behavior.

Below is a diagram of the molecular structure of 2-(Dicyclohexylphosphino)benzophenone.

Caption: Molecular structure of 2-(Dicyclohexylphosphino)benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(Dicyclohexylphosphino)benzophenone, ¹H, ¹³C, and ³¹P NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of numerous, often overlapping, signals from the cyclohexyl and aromatic protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 7.8 - 7.2 | Multiplet | 9H | Aromatic Protons |

| 2.5 - 1.0 | Multiplet | 22H | Cyclohexyl Protons (P-CH and CH₂) |

Expertise & Experience: The aromatic region (7.2-7.8 ppm) will contain signals for the nine protons of the benzophenone moiety. Due to the ortho-substitution and the resulting asymmetry, these protons will likely appear as a complex multiplet. The dicyclohexylphosphino group will exhibit a series of broad, overlapping multiplets in the upfield region (1.0-2.5 ppm), characteristic of cyclohexyl rings. The proton on the carbon bound to phosphorus (P-CH) will be the most downfield of this group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Proton decoupling is standard to simplify the spectrum to a series of singlets, although couplings to phosphorus may still be observed.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~197 | C=O (Ketone) |

| 140 - 125 | Aromatic Carbons |

| 40 - 25 | Cyclohexyl Carbons |

Expertise & Experience: The carbonyl carbon is expected to resonate significantly downfield, around 197 ppm. The aromatic carbons will appear in the 125-140 ppm range. The carbon directly attached to the phosphorus atom will show a characteristic coupling constant (JC-P). The cyclohexyl carbons will appear in the aliphatic region (25-40 ppm), with the carbon directly bonded to phosphorus being the most downfield and exhibiting a large one-bond coupling constant.

Predicted ³¹P NMR Spectral Data

³¹P NMR is highly diagnostic for organophosphorus compounds.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| 10 - 15 | Singlet | P(Cy)₂Ar |

Expertise & Experience: The ³¹P chemical shift is sensitive to the electronic and steric environment of the phosphorus atom. For tricyclohexylphosphine, the chemical shift is around 10-12 ppm. The presence of an aryl group in dicyclohexylphenylphosphine shifts this slightly. Therefore, a singlet in the range of 10-15 ppm is predicted for 2-(Dicyclohexylphosphino)benzophenone. The exact shift will be influenced by the through-space interaction with the ortho-carbonyl group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A reference standard, such as 85% H₃PO₄, is used externally.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2930 - 2850 | Aliphatic C-H Stretch |

| ~1660 | C=O (Ketone) Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| ~750 | Ortho-disubstituted C-H Bend |

Expertise & Experience: The most prominent peak is expected to be the strong carbonyl (C=O) stretch at approximately 1660 cm⁻¹. This is slightly lower than in unsubstituted benzophenone due to the electronic and steric influence of the ortho-phosphino group. Strong C-H stretching bands from the cyclohexyl groups will be observed between 2850 and 2930 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹. The fingerprint region will contain characteristic bands for the aromatic C=C stretching and a band around 750 cm⁻¹ indicative of ortho-disubstitution.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z (Predicted) | Proposed Fragment |

| 378 | [M]⁺˙ (Molecular Ion) |

| 295 | [M - C₆H₁₁]⁺ |

| 197 | [M - P(C₆H₁₁)₂]⁺ |

| 181 | [C₁₃H₉O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Expertise & Experience: Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation. The molecular ion peak [M]⁺˙ at m/z 378 is expected to be observed. Key fragmentation pathways would involve the loss of a cyclohexyl radical to give a fragment at m/z 295. Cleavage of the C-P bond would lead to a fragment at m/z 197. The benzophenone moiety will likely fragment to produce the characteristic benzoyl cation at m/z 105 and the phenyl cation at m/z 77.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway for 2-(Dicyclohexylphosphino)benzophenone under EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 2-(Dicyclohexylphosphino)benzophenone based on established principles and data from analogous compounds. The anticipated NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the characterization of this and similar organophosphorus compounds. While these predictions are grounded in solid scientific reasoning, experimental verification remains the ultimate standard for structural confirmation. This guide serves as a valuable starting point for researchers working with this class of molecules.

References

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2019). CORE. [Link]

-

IR and H-NMR analysis of benzophenone. (2020). Chemistry Stack Exchange. [Link]

-

Dicyclohexylphosphine. PubChem. [Link]

-

Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry. [Link]

-

Dicyclohexylphenylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. ResearchGate. [Link]

-

Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. [Link]

-

Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Semantic Scholar. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PubMed Central. [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

-

How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Zero-field NMR J-Spectroscopy of Organophosphorus Compounds. ChemRxiv. [Link]

-

31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. American Chemical Society. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

Conformations of substituted benzophenones. ResearchGate. [Link]

-

Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Academic Journals and Conferences. [Link]

-

Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. ResearchGate. [Link]

-

Benzophenone. NIST WebBook. [Link]

-

Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Semantic Scholar. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Conformations of substituted benzophenones. PubMed. [Link]

-

Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. ResearchGate. [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

-

Supplementary Information For:. The Royal Society of Chemistry. [Link]

-

metal-organic compounds. IUCr Journals. [Link]

-

31 Phosphorus NMR. NMR Service. [Link]

-

Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. [Link]

Solubility of 2-(Dicyclohexylphosphino)benzophenone in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Dicyclohexylphosphino)benzophenone, a bulky phosphine ligand of significant interest in catalysis and synthetic chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a framework for understanding its solubility based on first principles, analysis of analogous structures, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize phosphine ligands and require a robust understanding of their behavior in various organic solvents.

Introduction to 2-(Dicyclohexylphosphino)benzophenone

2-(Dicyclohexylphosphino)benzophenone is an organophosphorus compound featuring a trivalent phosphorus atom bonded to two cyclohexyl groups and a benzophenone moiety. The benzophenone scaffold is a well-established photophore and synthetic building block, while the dicyclohexylphosphino group imparts steric bulk and specific electronic properties, making it a valuable ligand in transition metal catalysis. The overall structure suggests a molecule with significant nonpolar character, which is a primary determinant of its solubility in organic solvents. Understanding the solubility of this ligand is critical for its effective use in homogeneous catalysis, reaction optimization, and product purification.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamic factors at play. For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must overcome the intermolecular forces within the solute (lattice energy) and within the solvent.

For 2-(Dicyclohexylphosphino)benzophenone, the key structural features influencing its solubility are:

-

Large Hydrophobic Surface Area: The two cyclohexyl rings and the two phenyl rings of the benzophenone group contribute to a significant nonpolar surface area. This suggests a preference for nonpolar or weakly polar solvents that can effectively solvate these bulky, hydrophobic groups through van der Waals interactions.

-

Polar Carbonyl Group: The ketone functional group in the benzophenone moiety introduces a degree of polarity and a potential hydrogen bond acceptor site. This may enhance solubility in moderately polar solvents.

-

Phosphine Group: The phosphorus atom is a soft Lewis base, capable of interacting with various solvents.

Based on these features, it is anticipated that 2-(Dicyclohexylphosphino)benzophenone will exhibit good solubility in nonpolar aromatic solvents and chlorinated solvents, moderate solubility in ethers and esters, and low solubility in highly polar solvents like alcohols and water.

Solubility Profile of Analogous Compounds

While specific data for 2-(Dicyclohexylphosphino)benzophenone is scarce, the solubility of related phosphine ligands can provide valuable insights.

Triphenylphosphine (PPh₃): A common, less sterically hindered phosphine ligand, triphenylphosphine is known to be soluble in nonpolar organic solvents such as benzene and diethyl ether, but insoluble in water.[1][2]

Bulky Alkylphosphines: Ligands such as tricyclohexylphosphine are known for their high steric bulk and are generally soluble in nonpolar organic solvents.[3]

The increased steric bulk of the dicyclohexylphosphino group compared to a triphenylphosphino group, combined with the large benzophenone substituent, is expected to favor solubility in solvents that can accommodate large, nonpolar molecules.

Predicted Solubility of 2-(Dicyclohexylphosphino)benzophenone